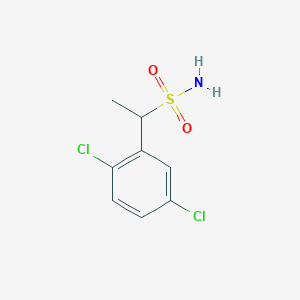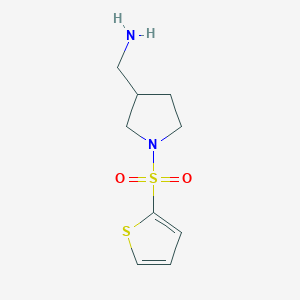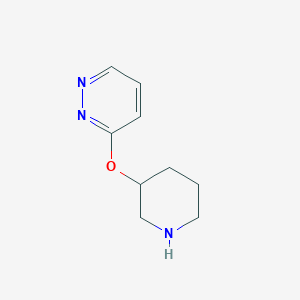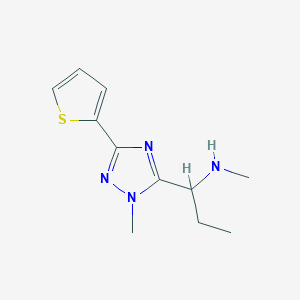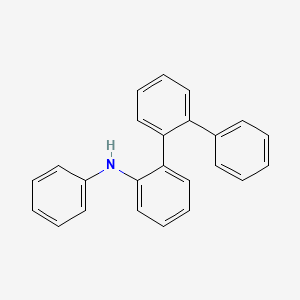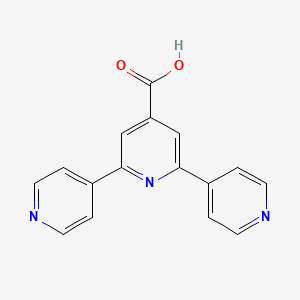
1-Cyclopentyl-2-(phenylthio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-2-(phenylthio)ethan-1-one is an organic compound with the molecular formula C13H16OS It is characterized by a cyclopentyl group attached to a phenylthio group via an ethanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-2-(phenylthio)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with phenylthioacetic acid, followed by oxidation to yield the desired product. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran
Temperature: -10°C to 0°C for the Grignard reaction, followed by room temperature for oxidation
Reagents: Cyclopentylmagnesium bromide, phenylthioacetic acid, and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentyl-2-(phenylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the phenylthio group using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to 50°C
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran, 0°C to room temperature
Substitution: Amines or thiols, solvents like dichloromethane or acetonitrile, room temperature to reflux
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Substituted phenylthio derivatives
Applications De Recherche Scientifique
1-Cyclopentyl-2-(phenylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-2-(phenylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, or other proteins that it binds to or modifies
Pathways: Modulation of biochemical pathways related to inflammation, pain, or other physiological processes
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-2-(phenylthio)ethan-1-one can be compared with other similar compounds, such as:
1-Cyclopentyl-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group instead of a phenylthio group
1-Cyclopentyl-2-(phenylthio)propan-1-one: Similar structure but with a propanone linkage instead of ethanone
1-Cyclopentyl-2-(phenylthio)butan-1-one: Similar structure but with a butanone linkage instead of ethanone
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16OS |
|---|---|
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
1-cyclopentyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C13H16OS/c14-13(11-6-4-5-7-11)10-15-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2 |
Clé InChI |
JYUBECCEWOMXID-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



